molecular formula C8H5BrClF3O2S B12070755 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B12070755
M. Wt: 337.54 g/mol
InChI Key: MZBBKDRNUZWCOJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C8H5BrClF3O2S It is a derivative of benzenesulfonyl chloride, featuring bromine, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of a suitable aromatic precursor. One common method includes the following steps:

    Bromination: The starting material, 4-methyl-5-(trifluoromethyl)benzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Sulfonylation: The brominated intermediate is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Comparison:

  • Reactivity: The presence of different substituents (bromine, methyl, trifluoromethyl) affects the reactivity and selectivity of the compound in various chemical reactions.
  • Applications: While all these compounds can be used as sulfonylating agents, their specific applications may vary based on their reactivity and the nature of the substituents. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting derivatives, making them more suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H5BrClF3O2S

Molecular Weight

337.54 g/mol

IUPAC Name

3-bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H5BrClF3O2S/c1-4-6(8(11,12)13)2-5(3-7(4)9)16(10,14)15/h2-3H,1H3

InChI Key

MZBBKDRNUZWCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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